![molecular formula C23H21N3O3 B2960301 N-(4-(benzyloxy)phenyl)-2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide CAS No. 931313-72-3](/img/structure/B2960301.png)
N-(4-(benzyloxy)phenyl)-2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide
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Description
N-(4-(benzyloxy)phenyl)-2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide, commonly referred to as BPCA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Scientific Research Applications
Anti-Tubercular Agent
This compound has been explored for its potential as an anti-tubercular agent . Derivatives of this compound have shown promising activity against Mycobacterium tuberculosis with an IC50 value of less than 1 µg/mL . These derivatives are synthesized using a Staudinger reaction and have been evaluated for their safety, showing non-cytotoxic nature against human cancer cell lines like HeLa .
RORc Inverse Agonists
Another significant application is as RORc inverse agonists . These compounds have been discovered through structure-based drug design and are promising candidates for the treatment of Th17-mediated autoimmune diseases, such as rheumatoid arthritis, psoriasis, and multiple sclerosis . The derivatives exhibit high selectivity for RORc over other nuclear receptors and have shown potent inhibitory activity in cell-based assays .
EGFR Kinase Inhibition
The compound’s derivatives have been designed and synthesized for EGFR kinase inhibitory activity . They have been tested for antiproliferative activities against various human cancer cell lines, including breast cancer (MCF-7), non-small lung tumor (A549), colon cancer (HCT-116), and cervical cancer (SiHa) . These studies highlight the compound’s potential in cancer therapy.
Anticancer Activity
Continuing with its applications in oncology, the compound has been part of research for its anticancer activity . The focus has been on designing derivatives that can effectively inhibit the growth of cancer cells, providing a pathway for the development of new anticancer drugs .
ADMET Properties Analysis
The compound has also been analyzed for its ADMET properties (absorption, distribution, metabolism, excretion, and toxicity). This is crucial for understanding the compound’s pharmacokinetics and safety profile, which is essential for drug development .
Molecular Docking Studies
Lastly, molecular docking studies have been conducted to understand the interaction of the compound’s derivatives with essential enzymes of Mycobacterium. This helps in identifying the most active derivatives and aids in the rational design of new drugs .
properties
IUPAC Name |
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)-N-(4-phenylmethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3/c1-16-12-17(2)26(23(28)21(16)13-24)14-22(27)25-19-8-10-20(11-9-19)29-15-18-6-4-3-5-7-18/h3-12H,14-15H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWBNAVGYIBBQAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(benzyloxy)phenyl)-2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide |
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